H-Ala-Pro-pNA HCl

Beschreibung

BenchChem offers high-quality H-Ala-Pro-pNA HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Pro-pNA HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

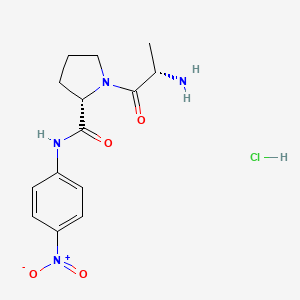

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOEAKMMDWWIZ-CSDGMEMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628401 |

Source

|

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-17-5 |

Source

|

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of H-Ala-Pro-pNA HCl in Diabetes and Metabolic Research

Abstract

This technical guide provides a comprehensive examination of L-Alanine-L-proline 4-nitroanilide hydrochloride (H-Ala-Pro-pNA HCl), a pivotal chromogenic substrate for the enzyme Dipeptidyl Peptidase-IV (DPP-IV). We will explore the biochemical underpinnings of DPP-IV's role in glucose homeostasis and its establishment as a primary therapeutic target in type 2 diabetes. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols required to accurately measure DPP-IV activity, screen for novel inhibitors, and interpret the resulting data within the context of metabolic research.

The Scientific Rationale: DPP-IV as a Critical Node in Metabolic Regulation

The management of type 2 diabetes has been significantly advanced by targeting the incretin system . Incretins are gut hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), that are released post-meal and are responsible for up to two-thirds of postprandial insulin secretion.[1] This "incretin effect" is a cornerstone of glucose homeostasis.[2]

However, the therapeutic action of native GLP-1 and GIP is fleeting; they are rapidly inactivated by the serine protease Dipeptidyl Peptidase-IV (DPP-IV), also known as the lymphocyte cell surface marker CD26.[3][4] DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[3][5] By cleaving GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[2][6]

In patients with type 2 diabetes, the incretin effect is often impaired.[2] Therefore, inhibiting DPP-IV has emerged as a major therapeutic strategy.[7] By blocking DPP-IV, the half-life of endogenous GLP-1 and GIP is extended, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control, typically without the significant risk of hypoglycemia or weight gain associated with other antidiabetic agents.[6][8][9] The measurement of DPP-IV activity is thus fundamental to the discovery and characterization of these "gliptin" drugs and for studying metabolic regulation.

Mechanism of Action: Visualizing DPP-IV Activity with H-Ala-Pro-pNA HCl

H-Ala-Pro-pNA HCl is a synthetic peptide derivative designed to mimic the natural substrates of DPP-IV.[10] It consists of the dipeptide Alanine-Proline linked to a p-nitroaniline (pNA) chromophore.[11] In its intact form, the substrate is colorless.

The core of the assay relies on a simple enzymatic reaction:

-

Enzymatic Cleavage: DPP-IV recognizes and cleaves the peptide bond between the Proline and the p-nitroaniline moiety.

-

Chromophore Release: This cleavage releases free p-nitroaniline (pNA).[12]

-

Colorimetric Detection: Free pNA in solution has a distinct yellow color and exhibits a strong absorbance maximum, which can be quantified spectrophotometrically.[13]

The rate of pNA formation is directly proportional to the DPP-IV enzyme activity under appropriate assay conditions (i.e., when the substrate is not limiting).

Core Application: A Validated Protocol for DPP-IV Activity Assay

This section provides a detailed, step-by-step methodology for measuring DPP-IV activity in a 96-well microplate format, suitable for purified enzymes or biological samples.

Essential Reagents and Materials

| Reagent/Material | Typical Concentration/Specifications | Rationale for Use |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | DPP-IV exhibits optimal activity at a slightly alkaline pH. Tris is a common, non-interfering biological buffer.[14] |

| DPP-IV Enzyme | Recombinant human or porcine kidney DPP-IV | The source of enzymatic activity. Concentration should be optimized to ensure linear reaction kinetics. |

| Substrate | H-Ala-Pro-pNA HCl | The chromogenic reporter for the reaction. |

| Inhibitor (Control) | Sitagliptin, Vildagliptin, or other known DPP-IV inhibitor | Serves as a positive control for inhibition assays to validate assay performance.[15] |

| Stop Solution | e.g., 1 M Acetic Acid or 25% Acetic Acid | (Optional for endpoint assays) Quenches the enzymatic reaction by drastically lowering the pH. |

| Microplate Reader | Capable of reading absorbance at 405 nm | The instrument used to quantify the yellow p-nitroaniline product.[13] |

| 96-Well Plate | Clear, flat-bottom | Standard format for spectrophotometric assays. |

Step-by-Step Experimental Protocol

Causality Behind Choices: This protocol is designed as a self-validating system. Each control addresses a potential source of error, ensuring the final data is trustworthy. The pre-incubation step is critical in inhibitor screening, allowing the test compound to bind to the enzyme before the substrate is introduced, which is essential for accurately determining inhibitory potential.[16]

-

Reagent Preparation:

-

Assay Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at the desired reaction temperature (typically 37°C).

-

Substrate Stock (e.g., 10 mM): Dissolve H-Ala-Pro-pNA HCl in Assay Buffer. Gentle warming may be required. Store protected from light.

-

Enzyme Dilution: Dilute the DPP-IV enzyme stock in ice-cold Assay Buffer to the desired working concentration immediately before use. The optimal concentration must be determined empirically via an enzyme titration experiment to find a rate that remains linear for the duration of the assay.

-

pNA Standard Curve: Prepare a 2 mM stock of p-nitroaniline in DMSO.[13] Create a dilution series in Assay Buffer (e.g., 0, 12.5, 25, 50, 100, 200 µM) to convert absorbance values to molar amounts.

-

-

Assay Setup (96-Well Plate):

-

Design a plate map that includes all necessary controls. A sample layout is provided in Table 2.

-

Background Wells: Add 50 µL of Assay Buffer and 50 µL of the substrate working solution. This control measures non-enzymatic substrate hydrolysis.

-

100% Activity Wells (Negative Control): Add 50 µL of the diluted DPP-IV enzyme and 50 µL of Assay Buffer.

-

Test Compound/Sample Wells: Add 50 µL of the diluted DPP-IV enzyme and 50 µL of the test compound diluted in Assay Buffer.

-

Positive Inhibition Control Wells: Add 50 µL of the diluted DPP-IV enzyme and 50 µL of a known DPP-IV inhibitor (e.g., Sitagliptin) at a concentration known to give significant inhibition.

-

-

Reaction Execution:

-

Pre-incubation: Incubate the plate at 37°C for 10-30 minutes. This allows test compounds to bind to the enzyme.[16]

-

Initiation: Start the reaction by adding 50 µL of the H-Ala-Pro-pNA working solution to all wells except the background (which already contains it). The final volume in each well should be uniform (e.g., 150 µL).

-

Incubation & Measurement:

-

Kinetic Assay (Preferred): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 405 nm.

-

-

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the background wells from all other readings.

-

Calculate Reaction Rate (Kinetic Assay): For each well, plot absorbance vs. time. The slope of the linear portion of this curve (Vmax, in Absorbance Units/min) is the reaction rate.

-

Quantify pNA Production: Using the slope from the pNA standard curve (Absorbance vs. nmol of pNA), convert the reaction rate from AU/min to nmol pNA/min.

-

Calculate Percent Inhibition: % Inhibition = (1 - (Rate of Sample / Rate of 100% Activity Control)) * 100

-

Determine IC50 Values: For inhibitor screening, test a range of compound concentrations. Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Advanced Application: High-Throughput Inhibitor Screening Workflow

H-Ala-Pro-pNA is an ideal substrate for screening large compound libraries to identify novel DPP-IV inhibitors. The workflow is an extension of the core activity assay.

| Table 2: Example 96-Well Plate Layout for Inhibitor Screening | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | NC | NC | NC | C1-1 | C1-1 | C1-1 | C2-1 | C2-1 | C2-1 | ... | ... | BKG | | B | PC | PC | PC | C1-2 | C1-2 | C1-2 | C2-2 | C2-2 | C2-2 | ... | ... | BKG | | C | ... | ... | ... | C1-3 | C1-3 | C1-3 | C2-3 | C2-3 | C2-3 | ... | ... | BKG | | NC = Negative Control (100% Activity), PC = Positive Control (Known Inhibitor), C1-x = Compound 1 at concentration x, BKG = Background |

Troubleshooting and Scientific Considerations

-

Solvent Effects: Test compounds are often dissolved in DMSO. Ensure the final DMSO concentration in the assay well is low (typically <1%) and is consistent across all wells, as higher concentrations can inhibit enzyme activity.[17]

-

Compound Interference: Test compounds that are colored or absorb light near 405 nm can interfere with the assay. It is crucial to run controls containing the test compound without the enzyme to correct for any intrinsic absorbance.[16][18]

-

Substrate Solubility: H-Ala-Pro-pNA HCl may require warming to fully dissolve. Ensure it is completely in solution before use to avoid inaccurate concentrations.

-

Reaction Linearity: If the reaction rate curves off quickly, the enzyme concentration may be too high or the substrate is being depleted. Reduce the enzyme concentration to ensure measurements are taken during the initial linear phase.

Conclusion

H-Ala-Pro-pNA HCl remains an invaluable and cost-effective tool in diabetes and metabolic research. Its reliability and simple colorimetric readout provide a robust method for quantifying DPP-IV activity and for the high-throughput screening of potential therapeutic inhibitors. A thorough understanding of the underlying incretin biology, coupled with meticulously executed and controlled assays as described in this guide, empowers researchers to generate high-quality, reproducible data that can accelerate the development of next-generation treatments for metabolic diseases.

References

-

Clinical Advisor. (2012, August 15). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. Clinical Advisor. Retrieved from [Link]

-

Bolt Pharmacy. (2026, February 20). Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use. Bolt Pharmacy. Retrieved from [Link]

-

Diabetes Care. (2016, November 16). DPP-4: The Physiology of Incretin Degradation. Progress in Type 2 Diabetes Care. Retrieved from [Link]

-

Preprints.org. (2025, May 31). A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Preprints.org. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem. Retrieved from [Link]

-

Endocrinology Advisor. (2023, October 2). An Update on the Role of DPP-4 Inhibitors in Diabetes Care. Endocrinology Advisor. Retrieved from [Link]

-

Lamers, D., et al. (2011). DPP4 in Diabetes. Frontiers in Bioscience. Retrieved from [Link]

-

Lottenberg, S. A., et al. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta. Retrieved from [Link]

-

Tsioufis, C., et al. (2011). Incretin effect: GLP-1, GIP, DPP4. Diabetes & Metabolic Syndrome: Clinical Research & Reviews. Retrieved from [Link]

-

Mari, A., et al. (2008). Effects of the Dipeptidyl Peptidase-IV Inhibitor Vildagliptin on Incretin Hormones, Islet Function, and Postprandial Glycemia in Subjects With Impaired Glucose Tolerance. Diabetes Care. Retrieved from [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. Retrieved from [Link]

-

Kim, J. T., et al. (2014). The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes. Diabetes & Metabolism Journal. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2024, November 1). Transforming Diabetes Care: The Expanding Role of DPP-4 Inhibitors in Cardiovascular and Renal Protection. MDPI. Retrieved from [Link]

-

MDPI. (2024, January 10). Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types. MDPI. Retrieved from [Link]

-

BindingDB. (n.d.). Assay Method Information: In vitro DPP-IV Inhibitory Assay. BindingDB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Method for the colorimetric determination of DPP-IV using cinnamaldehyde. Google Patents.

-

Cambridge Bioscience. (n.d.). H-Ala-Pro-pNA. Cambridge Bioscience. Retrieved from [Link]

Sources

- 1. diabetes.teithe.gr [diabetes.teithe.gr]

- 2. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 3. medpagetoday.com [medpagetoday.com]

- 4. promega.com [promega.com]

- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use [boltpharmacy.co.uk]

- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. rsc.org [rsc.org]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Molecular weight and CAS number for H-Ala-Pro-pNA HCl

Technical Whitepaper: H-Ala-Pro-pNA HCl as a Chromogenic Substrate

Executive Summary This technical guide provides a comprehensive analysis of H-Ala-Pro-pNA HCl (L-Alanyl-L-Prolyl-p-nitroanilide hydrochloride), a specific chromogenic substrate utilized in the kinetic profiling of serine proteases, particularly Dipeptidyl Peptidase IV (DPP-IV/CD26).[] This document details physicochemical properties, mechanistic principles, and a validated experimental protocol for enzyme activity assays, designed for researchers in drug discovery and enzymology.[]

Part 1: Physicochemical Characterization

H-Ala-Pro-pNA HCl is a synthetic peptide derivative.[][2][3] Its utility stems from the amide bond linking the proline residue to the para-nitroaniline (pNA) chromophore.[] Upon enzymatic cleavage, the release of pNA results in a colorimetric shift measurable at 405 nm.[4]

Table 1: Core Physicochemical Data

| Property | Specification |

| Chemical Name | L-Alanyl-L-Prolyl-p-nitroanilide hydrochloride |

| CAS Number | 65022-17-5 (HCl salt) |

| Molecular Weight | 342.78 g/mol |

| Molecular Formula | C₁₄H₁₈N₄O₄[][2][5][6] · HCl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water; highly soluble in DMSO or Methanol |

| Purity Standard | |

| Storage | -20°C (Desiccated); protect from light and moisture |

Critical Note on Identity: Do not confuse this compound with H-Ala-Ala-Pro-pNA (CAS 201732-27-6), which is an elastase substrate.[] The specific sequence Ala-Pro is critical for DPP-IV recognition, as the enzyme cleaves N-terminal dipeptides with Proline at the penultimate position [1][2].[]

Part 2: Mechanistic Principles

The utility of H-Ala-Pro-pNA HCl relies on the specificity of DPP-IV (EC 3.4.14.5).[] DPP-IV is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[]

Reaction Mechanism:

-

Recognition: The enzyme binds the N-terminal H-Ala-Pro sequence.[]

-

Hydrolysis: The scissile bond between the Proline carboxyl group and the p-nitroaniline amine is cleaved.

-

Signal Generation: The substrate (colorless) releases free p-nitroaniline (yellow).[]

DOT Diagram 1: Enzymatic Hydrolysis Pathway

Caption: Kinetic pathway of H-Ala-Pro-pNA cleavage by DPP-IV. The release of pNA allows continuous spectrophotometric monitoring.

Part 3: Experimental Protocol (DPP-IV Activity Assay)

This protocol is designed for a 96-well microplate format.[][7][8] It provides a self-validating workflow by including a pNA standard curve to account for instrument-specific path length variations.[]

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (optimal for DPP-IV).

-

Substrate Stock (20 mM): Dissolve 6.85 mg of H-Ala-Pro-pNA HCl in 1 mL of dry DMSO. Store aliquots at -20°C.

-

Enzyme Solution: Recombinant Human DPP-IV or biological sample (serum/lysate), diluted in Assay Buffer.[]

-

pNA Standard: 4-Nitroaniline (MW 138.[]12) dissolved in Assay Buffer to create a standard curve (0–100 µM).[][8]

Assay Workflow

-

Blanking: Add 150 µL Assay Buffer to "Blank" wells.

-

Sample Loading: Add 10 µL of Enzyme Solution to "Test" wells.

-

Pre-incubation: Incubate plate at 37°C for 10 minutes to equilibrate.

-

Substrate Addition: Dilute Substrate Stock to 2 mM in Assay Buffer (working solution). Add 90 µL to all wells (Final reaction concentration: 0.2 mM - 1.0 mM depending on

). -

Measurement: Immediately read absorbance at 405 nm in kinetic mode (read every 60 seconds for 20 minutes).

DOT Diagram 2: Assay Workflow Logic

Caption: Step-by-step operational workflow for the kinetic determination of DPP-IV activity.

Part 4: Data Analysis & Validation

To ensure Scientific Integrity , do not rely solely on a theoretical extinction coefficient. Path length in microplates varies.

1. The Beer-Lambert Law Application

- : Absorbance (OD)[]

- : Molar extinction coefficient of pNA (Typically 9,600 M⁻¹cm⁻¹ at 405 nm, pH 8.[]0) [3].[][9]

- : Concentration (M)

- : Path length (cm)

2. Calculation of Enzyme Activity (Units)

Calculate the slope (

3. Troubleshooting & Optimization

-

Spontaneous Hydrolysis: H-Ala-Pro-pNA can degrade in alkaline buffers over time.[] Always run a "No Enzyme" control to subtract background drift.[]

-

Solubility Issues: If the substrate precipitates upon addition to the buffer, ensure the DMSO stock is fully dissolved and add it slowly while vortexing.

-

pH Sensitivity: The extinction coefficient of pNA drops significantly below pH 6.0. Ensure the assay buffer remains at pH > 7.5 [3][4].[][10]

References

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. H-Ala-Pro-pNA HCl | CAS 65022-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0330374A2 - Method for the colorimetric determination of DPP-IV using cinnamaldehyde - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Technical Deep Dive: H-Ala-Pro-pNA – Salt Selection & Assay Optimization

This guide details the physicochemical and operational distinctions between the hydrochloride (HCl) salt and free base forms of the chromogenic substrate H-Ala-Pro-pNA (Alanyl-Prolyl-p-nitroanilide).

Executive Summary: The Stability-Reactivity Paradox

For researchers investigating Dipeptidyl Peptidase IV (DPP-IV) and related enzymes (DPP8, DPP9), H-Ala-Pro-pNA is a gold-standard chromogenic substrate. However, the choice between its HCl salt and Free Base forms is not merely a matter of solubility—it is a critical determinant of reagent stability.

-

The HCl Form (Standard): Protonation of the N-terminal alanine prevents autocyclization. It is the required form for storage and stock preparation.

-

The Free Base Form (Transient): Biologically active but chemically unstable. It spontaneously degrades into a diketopiperazine (DKP) byproduct, causing high background absorbance and false positives.

Core Directive: Purchase and store the HCl salt . Generate the Free Base in situ only within the assay buffer at the moment of reaction.

Physicochemical Divergence

The fundamental difference lies in the protonation state of the N-terminal

Comparative Properties Table

| Feature | H-Ala-Pro-pNA[1][2] · HCl | H-Ala-Pro-pNA (Free Base) |

| Molecular Structure | Ionic lattice ( | Non-ionic Amine ( |

| Primary Solvent | Water, Aqueous Buffers (Acidic) | DMSO, Methanol, DMF |

| Shelf Stability | High (Years at -20°C w/ desiccant) | Low (Prone to rapid cyclization) |

| pH in Solution | Acidic (~pH 4.0 - 5.0 in water) | Alkaline/Neutral |

| Primary Risk | Hygroscopic (absorbs moisture) | Spontaneous Autolysis (DKP) |

| Assay Role | Reagent (Storage Form) | Substrate (Active Species) |

The Mechanism of Instability (The "DKP" Trap)

The sequence Ala-Pro is sterically predisposed to form a cyclic dipeptide (diketopiperazine). In the Free Base form, the unprotonated N-terminal nitrogen acts as a nucleophile, attacking the internal carbonyl carbon of the pNA amide bond.

-

Result: Release of free p-nitroaniline (yellow color) without enzyme presence.

-

Consequence: High background noise in kinetic assays.

Figure 1: The competitive pathways of enzymatic cleavage vs. spontaneous diketopiperazine (DKP) formation.

Operational Protocols: Validated Workflows

To ensure data integrity, the transition from HCl salt to Free Base must be tightly controlled.

Protocol A: Stock Preparation (HCl Salt)

Objective: Create a stable stock solution that resists autolysis.

-

Weighing: Weigh H-Ala-Pro-pNA · HCl (MW: ~342.8 g/mol ) quickly. The salt is hygroscopic; moisture initiates hydrolysis.

-

Solvent: Dissolve in high-purity water or 1 mM HCl .

-

Why? Maintaining a slightly acidic pH (< 5.0) keeps the amine protonated (

), blocking the nucleophilic attack required for cyclization. -

Avoid: Do not dissolve the HCl salt directly in pH 8.0 buffer for long-term storage.

-

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: The DPP-IV Kinetic Assay

Objective: Measure enzyme activity while minimizing background from free base cyclization.

Reagents:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.

-

Substrate Stock: 10 mM H-Ala-Pro-pNA · HCl (in water).[3]

-

Enzyme: Recombinant DPP-IV or biological sample.

Step-by-Step Workflow:

-

Equilibration: Preheat Assay Buffer to 37°C.

-

Enzyme Addition: Add 10–50 µL of enzyme sample to microplate wells.

-

Substrate Injection (The Critical Step):

-

Measurement:

-

Quantification:

-

Use the extinction coefficient of pNA (

depending on pH/temperature) [1].

-

Figure 2: Optimized workflow ensuring the free base is generated only during the measurement window.

Troubleshooting & Validation

High Background Absorbance (Blank > 0.1 OD)

If your "No Enzyme" control turns yellow:

-

Cause: The substrate stock has degraded. The Free Base formed inside the tube due to moisture or improper pH.

-

Solution: Check the pH of your stock solution. If using DMSO, ensure it is anhydrous. If using water, ensure it is slightly acidic.

Non-Linear Kinetics

-

Cause: Substrate depletion or product inhibition.

-

Correction: Ensure substrate concentration is

. For DPP-IV,

Solubility Issues

-

If using the Free Base (rarely recommended), you must dissolve in DMSO first. Adding free base directly to water results in poor dissolution and erratic kinetics.

-

If using HCl Salt , it should dissolve instantly in water. If it appears cloudy, the salt may have converted to the free base via moisture absorption and subsequent cyclization (the DKP is less soluble).

References

-

Lottenberg, R., & Jackson, C. M. (1983).[9] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Link

-

Liu, J., Cheng, X., & Fu, L. (2012).[8] LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.[8] Analytical Methods, 4(6), 1797-1805. Link

-

Pederoso, A. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45284–45295. Link

-

Bachem. (n.d.). Technical Data Sheet: H-Ala-Pro-pNA HCl. Bachem Product Catalog. Link

Sources

- 1. H-Ala-Pro-pNA - Bachem AG [bioscience.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation and Standardization of H-Ala-Pro-pNA HCl Stock Solution in DMSO

Abstract & Scope

This guide details the precision preparation of H-Ala-Pro-pNA

H-Ala-Pro-pNA is a specific chromogenic substrate for DPP-IV (CD26) . The enzyme cleaves the post-proline amide bond, releasing free

Physicochemical Profile

Understanding the stoichiometry is vital for accurate molarity calculations. Note that the commercial product is supplied as the Hydrochloride (HCl) salt , which significantly alters the molecular weight compared to the free base.

| Property | Value | Notes |

| Chemical Name | H-Ala-Pro-pNA | L-Alanyl-L-Prolyl- |

| CAS Number | 65022-17-5 | Verify against Certificate of Analysis (CoA) |

| Molecular Formula | ||

| Molecular Weight | 342.78 g/mol | CRITICAL: Do not use the free base MW (~306.[][2]3) |

| Solubility | DMSO is preferred for stock storage. | |

| Appearance | White to off-white powder | Yellowing indicates free pNA (degradation). |

| Storage (Solid) | -20°C, Desiccated | Highly hygroscopic. |

Pre-Preparation Logic & Calculations

Why DMSO?

While the HCl salt allows aqueous solubility, water promotes nucleophilic attack on the amide bond, leading to high background absorbance over time. Anhydrous DMSO (Dimethyl Sulfoxide) stabilizes the peptide bond during storage.

Molarity Calculation

Target Stock Concentration: 100 mM (Standard)

This concentration allows for small pipetting volumes (1-2

Equation:

Example Calculation (for 5 mL of 100 mM stock):

Protocol: Stock Solution Preparation

Reagents & Equipment[2][3][4][5]

-

Substrate: H-Ala-Pro-pNA

HCl (High Purity >98%). -

Solvent: Anhydrous DMSO (Cell Culture Grade,

99.9%). -

Container: Amber glass vial (pNA is light-sensitive) with a PTFE-lined cap.

-

Environment: Low humidity; use a desiccator if available.

Step-by-Step Workflow

1. Thermal Equilibration (Crucial Step)

Remove the vial of lyophilized H-Ala-Pro-pNA

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing "clumping" and weighing errors.

2. Gravimetric Measurement Weigh the target mass (e.g., ~171.4 mg) into the amber glass vial. Record the exact mass to 0.1 mg precision.

-

Correction: If you weigh 174.0 mg, adjust your DMSO volume to maintain 100 mM.

3. Solvation Add the calculated volume of anhydrous DMSO.

-

Technique: Add 50% of the volume, vortex for 30 seconds, then add the remaining 50%. This ensures no powder is trapped in the vial corners.

-

Observation: The solution should be clear and colorless. A distinct yellow tint indicates the presence of free pNA (impurity or hydrolysis).

4. Aliquotting & Storage

Divide the stock into small aliquots (e.g., 50-100

-

Store at -20°C.

-

Stability:[3][4] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[3][5]

Mechanism & Visualization

The following diagram illustrates the preparation workflow and the enzymatic mechanism utilized in the assay.

Caption: Workflow for H-Ala-Pro-pNA preparation (Blue) and its downstream application in the DPP-IV enzymatic assay (Green/Yellow).

Quality Control: The Self-Validating Step

Before running valuable samples, validate the integrity of your stock solution.

The "Background Check"

Dilute your 100 mM stock to 1 mM in your assay buffer (e.g., Tris-HCl pH 8.0). Measure the absorbance at 405 nm against a buffer blank.

-

Pass: OD405 < 0.05. (Solution is mostly intact substrate).

-

Fail: OD405 > 0.2. (Significant hydrolysis has occurred; high background will reduce assay dynamic range).

The Extinction Coefficient ( ) Verification

To convert Absorbance (A) to Activity (Concentration), you must know the

-

Literature Value: ~9,960

at 405 nm [1].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Experimental Validation: Prepare a standard curve of pure

-Nitroaniline (not the peptide) in your assay buffer. -

Calculation:

Note: In a standard 96-well plate (200

Safety & Handling

-

H-Ala-Pro-pNA: Irritant.

-

p-Nitroaniline (Cleavage Product): Toxic by inhalation, ingestion, and skin contact. Known blood toxin (methemoglobinemia).

-

DMSO: Penetrates skin rapidly and can carry dissolved toxins into the body.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO solutions in a fume hood if possible.

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[6] Biochimica et Biophysica Acta (BBA). [Link]

Sources

Spectrophotometric detection of p-nitroaniline at 405 nm

Application Note: Precision Spectrophotometric Quantification of p-Nitroaniline (pNA) at 405 nm

Abstract

This guide provides a rigorous methodology for the detection and quantification of p-nitroaniline (pNA) at 405 nm, the gold-standard chromophore for protease (e.g., Caspase, Trypsin, Elastase) and phosphatase assays. Unlike generic protocols, this document addresses the critical sources of experimental error: solvatochromic shifts, pH-dependent protonation, and path-length variability in microplate readers.

Introduction: The Chemistry of Detection

The utility of pNA lies in a specific chromogenic shift that occurs upon amide bond hydrolysis. In synthetic substrates (e.g., Ac-DEVD-pNA), the pNA moiety is amide-linked to a peptide sequence. In this conjugated state, the electron-withdrawing nature of the carbonyl group suppresses the resonance of the pNA aromatic ring, resulting in an absorbance maximum (

Upon enzymatic cleavage, free pNA is released. The restoration of the amine group's lone pair electrons into the aromatic

The 405 nm Convention: While the peak absorbance of free pNA is ~380 nm, assays are standardly read at 405 nm .[1]

-

Reason 1: Substrate Interference. Intact substrates often have "tailing" absorbance up to 360 nm. Reading at 405 nm minimizes background signal from the un-cleaved substrate.

-

Reason 2: Instrument Availability. 405 nm is a standard filter on virtually all ELISA and multimode plate readers.

Technical Principles & Critical Parameters

The Extinction Coefficient ( ) Trap

Literature values for the molar extinction coefficient (

-

Critical Insight: Do not rely on a theoretical constant for calculation. The effective

varies based on:-

Bandwidth: Plate readers often have wide band-pass filters (e.g., ±10 nm) compared to spectrophotometers.

-

Solvent Matrix: DMSO content and ionic strength shift the

(solvatochromism). -

Path Length: In microplates, path length is volume-dependent.

-

Directive: You must generate a standard curve for every new assay buffer condition to determine the system-specific conversion factor.

The "Acid Stop" Warning

Many ELISA protocols use strong acid (HCl/H₂SO₄) to stop reactions. This is catastrophic for pNA assays.

-

Mechanism: pNA is a weak base (

for the conjugate acid). At neutral pH (7.4), it is unprotonated and yellow. Adding strong acid drops the pH below 1.0, protonating the amine group ( -

Solution: Use a Kinetic Read (continuous monitoring) or stop with a specific inhibitor rather than pH shift.

Visualizing the Assay Logic

Figure 1: The chromogenic reaction pathway. Note the shift from colorless substrate to yellow product upon enzymatic cleavage.

Experimental Protocols

Protocol A: The Self-Validating Standard Curve

Purpose: To determine the precise relationship between Absorbance (OD405) and pNA concentration in your specific buffer/plate system.

Materials:

-

Pure p-Nitroaniline (Sigma/Merck, solid).

-

DMSO (Anhydrous).

-

Assay Buffer (Must match your enzymatic assay exactly, e.g., HEPES + CHAPS + DTT).

Step-by-Step:

-

Stock Preparation: Dissolve solid pNA in 100% DMSO to create a 100 mM Master Stock. Vortex until fully dissolved (pNA is hydrophobic).

-

Intermediate Stock: Dilute Master Stock 1:100 in Assay Buffer to get 1 mM (1000 µM) . Note: This ensures DMSO concentration is <1% in final well.

-

Serial Dilution: Prepare a 7-point dilution series in Assay Buffer.

| Standard # | Concentration (µM) | Preparation |

| Std 1 | 200 | 200 µL of 1 mM Stock + 800 µL Buffer |

| Std 2 | 100 | 500 µL Std 1 + 500 µL Buffer |

| Std 3 | 50 | 500 µL Std 2 + 500 µL Buffer |

| Std 4 | 25 | 500 µL Std 3 + 500 µL Buffer |

| Std 5 | 12.5 | 500 µL Std 4 + 500 µL Buffer |

| Std 6 | 6.25 | 500 µL Std 5 + 500 µL Buffer |

| Blank | 0 | 100% Assay Buffer |

-

Measurement: Pipette 100 µL (or your exact assay volume) into the microplate. Read OD at 405 nm.[2][3][4]

-

Validation: Plot OD (y-axis) vs. Concentration (x-axis).

-

Pass Criteria:

. -

Slope Calculation: The slope of this line is your specific conversion factor (

).

-

Protocol B: Kinetic Enzymatic Assay (Caspase-3 Example)

Purpose: Real-time measurement of enzyme velocity.

Workflow Diagram:

Figure 2: Kinetic assay workflow ensuring immediate measurement after substrate addition.

Procedure:

-

Buffer Prep: Prepare Lysis/Assay Buffer containing 5-10 mM DTT (freshly added). DTT is critical for Caspase stability but oxidizes rapidly.

-

Sample Addition: Add 50 µL of cell lysate or purified enzyme to wells.

-

Inhibitor Controls: Add specific inhibitors (e.g., Ac-DEVD-CHO) to negative control wells. Incubate 15 min at 37°C.

-

Substrate Initiation: Add 50 µL of 200 µM Ac-DEVD-pNA substrate (Final conc: 100 µM).

-

Immediate Read: Place in reader pre-heated to 37°C.

-

Settings:

Data Analysis & Quality Control

Calculating Specific Activity

Do not use Endpoint data if possible. Use the Kinetic Slope (

- : Change in absorbance over the selected linear time range.

-

: Slope from Protocol A (

- : Time in minutes.

- : Volume of sample (mL).

- : Dilution factor.[2]

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background (t=0) | Substrate degradation or oxidation. | Store substrate at -20°C desiccated. Protect from light.[4] |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Analyze only the initial 10-20 minutes (Initial Velocity). |

| Precipitation | pNA insolubility in aqueous buffer. | Ensure final DMSO concentration is 1-5%. Add 0.1% CHAPS.[2] |

| Low Signal | Wrong pH (Acidic). | Check Buffer pH. Ensure it is > 7.0. |

References

- Establishes the standard extinction coefficient range and assay conditions.

- Provides spectra data and chromatographic separ

-

Lottenberg, R., et al. (1983).[5] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA). Retrieved from [Link]

- Authoritative source on why must be determined experimentally due to ionic strength shifts.

- Details the solvatochromic shifts and theoretical transitions of pNA.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Caspase 3 检测试剂盒(比色法) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening of DPP-IV Inhibitors with H-Ala-Pro-pNA

Introduction & Clinical Relevance

Dipeptidyl peptidase-4 (DPP-IV, CD26) is a serine exopeptidase that plays a pivotal role in glucose metabolism by cleaving N-terminal dipeptides from incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] The inhibition of DPP-IV extends the half-life of these hormones, enhancing insulin secretion and suppressing glucagon release. Consequently, DPP-IV inhibitors (e.g., Sitagliptin, Vildagliptin) have become a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM).

This guide details a robust, high-throughput screening (HTS) protocol for identifying novel DPP-IV inhibitors using the chromogenic substrate H-Ala-Pro-pNA . Unlike fluorometric assays, this colorimetric method offers a cost-effective, interference-resistant readout suitable for large compound libraries.

Assay Principle

The assay relies on the specific cleavage of the peptide bond between the proline residue and the p-nitroanilide (pNA) moiety in the substrate H-Ala-Pro-pNA (Alanyl-Prolyl-p-nitroanilide).

-

Reaction: DPP-IV recognizes the N-terminal Ala-Pro sequence and hydrolyzes the amide bond.[4]

-

Chromophore Release: The cleavage releases free p-nitroaniline (pNA).

-

Detection: Free pNA absorbs strongly at 405 nm (Yellow color), whereas the intact substrate is colorless at this wavelength. The rate of absorbance increase is directly proportional to enzyme activity.

Mechanism Diagram

Figure 1: Enzymatic hydrolysis of H-Ala-Pro-pNA by DPP-IV and competitive inhibition mechanism.

Materials & Reagents

Reagents

| Component | Specification | Storage |

| Enzyme | Recombinant Human DPP-IV (rhDPP4) | -80°C |

| Substrate | H-Ala-Pro-pNA (HCl salt) | -20°C (Desiccated) |

| Inhibitor Control | Sitagliptin Phosphate | -20°C |

| Buffer Base | Tris-HCl | RT |

| Standard | p-Nitroaniline (pNA) | RT |

| Solvent | DMSO (Dimethyl sulfoxide), Anhydrous | RT |

Buffer Formulation (Assay Buffer)

Standard conditions optimize for physiological pH while maintaining enzyme stability.

-

Composition: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (Bovine Serum Albumin).

-

Preparation: Dissolve Tris base, adjust pH to 8.0 with HCl at 37°C (Tris pH is temperature-dependent). Add salts. Add BSA fresh on the day of the assay to prevent precipitation or microbial growth.

Assay Development & Optimization

Expert Insight: Do not proceed to HTS without validating these parameters. Blind screening leads to false positives/negatives.

Enzyme Linearity (Titration)

Determine the concentration of DPP-IV that yields a linear velocity (

-

Prepare serial dilutions of DPP-IV (e.g., 0.1 to 10 nM).

-

Incubate with saturating substrate (e.g., 500 µM H-Ala-Pro-pNA).

-

Measure OD405 every 5 minutes.

-

Selection Criteria: Choose an enzyme concentration that produces a signal of 0.8–1.0 AU at the endpoint but remains linear (

).

Km Determination (Michaelis Constant)

To maximize sensitivity to competitive inhibitors, the substrate concentration

-

Fix Enzyme concentration (from 4.1).

-

Titrate H-Ala-Pro-pNA (e.g., 0, 25, 50, 100, 200, 400, 800 µM).

-

Plot Initial Velocity (

) vs. -

Fit to Michaelis-Menten equation:

. -

Typical

: 150–300 µM for H-Ala-Pro-pNA (varies by buffer/source).

DMSO Tolerance

HTS libraries are stored in DMSO.

-

Titrate DMSO (0% to 10%) in the reaction.

-

Limit: DPP-IV is generally stable up to 5% DMSO, but keep final assay concentration

to minimize solvent effects.

High-Throughput Screening (HTS) Protocol

Format: 384-well microplate (Clear, flat-bottom). Total Volume: 50 µL per well.

Workflow Diagram[2]

Figure 2: Step-by-step HTS workflow for DPP-IV inhibition assay.

Detailed Procedure

-

Compound Transfer:

-

Dispense 0.5 µL of test compounds (10 mM in DMSO) into the assay plate.

-

Controls:

-

High Control (HC): 0.5 µL DMSO (0% Inhibition).

-

Low Control (LC): 0.5 µL Sitagliptin (10 µM final) (100% Inhibition).

-

Blank: Buffer only (no enzyme).

-

-

-

Enzyme Addition:

-

Dilute DPP-IV in Assay Buffer to 2x the final desired concentration.

-

Dispense 24.5 µL of Enzyme solution to all wells (except Blanks).

-

Centrifuge plate briefly (1000 rpm, 1 min).

-

Pre-incubation: 15 minutes at 37°C. Critical Step: This allows slow-binding inhibitors to interact with the active site before the substrate competes.

-

-

Substrate Initiation:

-

Dilute H-Ala-Pro-pNA to 2x final concentration (e.g., if

is 200 µM, prepare 400 µM). -

Dispense 25 µL of Substrate solution to all wells.

-

-

Reaction & Read:

Data Analysis & Validation

Primary Calculation

Calculate the Percent Inhibition for each compound:

- : Absorbance of test compound.

- : Absorbance of High Control (Enzyme + DMSO).

- : Absorbance of substrate background.

Assay Quality (Z-Factor)

For HTS validation, the Z' factor must be

- : Standard Deviation.

- : Mean Absorbance.

-

HC: High Control (Full Activity).

-

LC: Low Control (Inhibited).

IC50 Determination

For Hits (compounds with >50% inhibition), perform a dose-response curve (10 points, 3-fold dilution). Fit data to the 4-parameter logistic equation:

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Signal ( | Enzyme degraded or inactive. | Store enzyme at -80°C in aliquots. Avoid freeze-thaw. Check pH of buffer (must be 8.0 at 37°C).[5][6] |

| High Background | Substrate hydrolysis (spontaneous). | H-Ala-Pro-pNA is unstable in alkaline pH over long periods. Prepare substrate fresh. |

| Low Z-Factor (<0.5) | Pipetting error or DMSO variability. | Use automated liquid handling. Ensure DMSO % is constant across all wells. |

| Precipitation | Compound insolubility. | Check compounds in buffer before adding enzyme. Reduce compound concentration. |

References

-

Sigma-Aldrich. Dipeptidyl Peptidase IV, Human - Product Information.Link

-

Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Protocol.Link

-

MedChemExpress. Sitagliptin (MK-0431) - Product Information & Biological Activity.Link

-

Bachem. H-Ala-Pro-pNA HCl - Substrate Specificity.Link

-

Zhang, L., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma.[1][7] Analytical Methods.[2][3][4][6][8][9][][11][12] Link

-

Chromogenic Substrates. Theoretical Basis for Calculation of Enzyme Activity (pNA extinction coefficients).Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 7. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. medchemexpress.com [medchemexpress.com]

Optimizing Hydrolytic Conditions for H-Ala-Pro-pNA: A Kinetic Framework for DPP-IV Activity Assays

Abstract & Introduction

The dipeptide substrate H-Ala-Pro-pNA HCl (Alanyl-Prolyl-p-nitroanilide) is the gold standard for quantifying Dipeptidyl Peptidase IV (DPP-IV/CD26) activity. While structurally simple, the hydrolysis of this chromogenic substrate is highly sensitive to environmental variables. Inconsistent buffer formulation, pH drift, and solvent interference frequently compromise kinetic data in high-throughput screening (HTS) and lead optimization.

This guide provides a rigorously validated framework for optimizing buffer conditions. It moves beyond generic "Tris pH 8.0" recipes to explain the thermodynamic and optical reasons for selecting specific components, ensuring your kinetic assays are both precise and reproducible.

Chemical Basis of the Assay

DPP-IV is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The assay relies on the hydrolysis of the amide bond between the proline residue and the para-nitroaniline (pNA) chromophore.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack by the catalytic serine (Ser630 in human DPP-IV) on the carbonyl carbon of the substrate.

Figure 1: The enzymatic hydrolysis of H-Ala-Pro-pNA. The release of pNA results in a colorimetric shift measurable at 405 nm.

Critical Buffer Parameters

Buffer Selection: The Thermal Stability Factor

While Tris-HCl is commonly used, it is thermodynamically suboptimal for kinetic assays performed at 37°C due to its high temperature coefficient (

Recommendation: Use HEPES for kinetic accuracy.

-

HEPES:

.[1] Provides stable pH maintenance during the temperature transition from bench to incubator. -

Optimum pH: 7.8 – 8.2 (DPP-IV activity peaks near pH 8.0).

Ionic Strength and Additives

DPP-IV is sensitive to ionic strength. A physiological salt concentration helps stabilize the enzyme's quaternary structure (homodimer).

-

NaCl: 100 mM – 150 mM.

-

BSA (0.1%): Prevents enzyme adsorption to plastic well walls.

-

Triton X-100 (0.01%): Optional. Reduces surface tension and prevents bubble formation in microplate readers.

Substrate Solubility & Co-Solvents

H-Ala-Pro-pNA HCl is hydrophobic. Direct dissolution in aqueous buffer often leads to precipitation or "crashing out" over time, causing baseline drift.

-

Stock Solvent: Dry DMSO (Dimethyl Sulfoxide) or Methanol.

-

Limit: Keep final DMSO concentration < 1% (v/v). Higher concentrations can inhibit DPP-IV activity (competitive/mixed inhibition).

Optimized Experimental Protocol

Reagents

-

Assay Buffer (1X): 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 8.0 (Adjusted at 37°C).

-

Substrate Stock: 20 mM H-Ala-Pro-pNA HCl in dry DMSO. Store at -20°C.

-

Enzyme: Recombinant Human DPP-IV (diluted to ~10 ng/mL in Assay Buffer).

-

Stop Solution: 10% Acetic Acid or 1 M Sodium Acetate pH 4.0.

Step-by-Step Workflow

Figure 2: Standardized workflow for high-throughput DPP-IV activity screening.

Protocol Steps:

-

Preparation: Dilute the 20 mM Substrate Stock 1:100 into the Assay Buffer to create a 200 µM Working Solution. Note: Prepare fresh; do not store diluted substrate.

-

Blanking: Include a "No Enzyme" control (Buffer + Substrate) to account for spontaneous non-enzymatic hydrolysis.

-

Initiation: Add 50 µL of Enzyme solution to the microplate wells. Initiate reaction by adding 50 µL of Working Substrate Solution.

-

Measurement:

-

Kinetic Mode (Preferred): Measure absorbance at 405 nm every 60 seconds for 20 minutes at 37°C.

-

Endpoint Mode: Incubate for 30 minutes, then add 50 µL Stop Solution. Read immediately.

-

Data Analysis & Validation

The Extinction Coefficient ( ) Trap

A common error is using a theoretical

-

Standard Value:

(at pH 8.0). -

Self-Validation Rule: Do not rely on literature values alone. Construct a pNA standard curve (0–100 µM) in your specific Assay Buffer. The slope of this curve is your specific conversion factor.

Calculating Activity

- : Reaction volume (mL)

-

: Pathlength (cm) (Note: 100 µL in a standard 96-well plate

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis of substrate. | Substrate stock is old or wet. Re-make in dry DMSO. Keep buffer pH < 8.[1][2][3][4]5. |

| Non-Linear Rates | Substrate depletion (>10% consumed). | Reduce enzyme concentration or incubation time. |

| Precipitation | Substrate "crashing" out. | Ensure final DMSO is 0.5-1%. Pre-warm buffer to 37°C before adding substrate. |

| Low Signal | Wrong pH or filter. | Check pH at 37°C. Verify 405 nm filter (not 450 nm). |

References

-

BenchChem. (2025).[1][5] HEPES vs. Tris Buffer: A Comparative Guide for Protein Stability Studies. BenchChem Technical Library. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Dipeptidyl Peptidase IV (DPP4).[3][4][6][7][8] Sigma Quality Control Protocols. Link

-

Nongonierma, A. B., & FitzGerald, R. J. (2013). Dipeptidyl peptidase IV inhibitory properties of a whey protein hydrolysate.[9] Food Chemistry. (Cited in MDPI Application Note). Link

-

Lotbiniere-Bassett, M., et al. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[10] Biochimica et Biophysica Acta (BBA). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [t-stor.teagasc.ie]

- 9. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low absorbance readings in H-Ala-Pro-pNA assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for H-Ala-Pro-pNA-based enzymatic assays. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the causal explanations and field-proven insights needed to diagnose and resolve issues with low absorbance readings. This resource is structured to empower you to not only fix your current assay but also to build more robust and reliable experiments in the future.

The Core Principle: What Are We Measuring?

The H-Ala-Pro-pNA assay is a colorimetric method used to measure the activity of specific proteases, most notably Dipeptidyl Peptidase IV (DPP-IV/CD26).[1][2] The principle is straightforward: the enzyme in your sample recognizes and cleaves the synthetic substrate, H-Ala-Pro-pNA.[][4] This cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and a maximum absorbance around 380-410 nm.[5][6] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.

Enzymatic Reaction Pathway

Caption: Enzymatic cleavage of H-Ala-Pro-pNA by DPP-IV.

Troubleshooting Guide & FAQs

This section addresses the most common and frustrating issue encountered with this assay: weak or non-existent signals. We will proceed through a logical diagnostic workflow, from the simplest checks to more complex experimental variables.

Q1: My absorbance readings are near zero or indistinguishable from my blank. Where do I even begin?

This is a classic "no signal" problem, which often points to a fundamental issue with a core reagent or instrument setting. Before diving into complex kinetics, let's validate the basic components.

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for diagnosing low absorbance.

Step 1: Plate Reader and Measurement Parameters

The Cause: The most common and easily fixed error is incorrect instrument settings. The product, p-nitroaniline, has an absorbance maximum that is highly dependent on the solvent and pH.[5][7] While the peak can be around 381 nm in water, most protocols recommend reading between 405 nm and 410 nm to minimize background interference from other components.[6]

Troubleshooting Actions:

-

Confirm Wavelength: Double-check that your plate reader is set to measure absorbance at 405 nm (or the wavelength specified in your kit/protocol).[8]

-

Check Pathlength Correction: If you are using variable volumes in a microplate, ensure pathlength correction is either turned off or correctly configured. For most plate readers, this is handled automatically.

-

Clean the Plate Bottom: Ensure the bottom of the microplate is clean and free of smudges or debris.[9]

Step 2: Validate Your Detection System with a pNA Standard Curve

The Cause: Before you question your enzyme or substrate, you must confirm that your spectrophotometer can detect the product, pNA, under your specific buffer conditions. The absorbance spectrum of pNA can shift with changes in ionic strength and pH.[7][10] A standard curve serves as a vital positive control for your entire detection system.[11]

Troubleshooting Protocol: pNA Standard Curve

-

Prepare a Stock Solution: Create a 1 mM stock solution of p-nitroaniline in your assay buffer. Note: p-nitroaniline can be dissolved in a small amount of DMSO or ethanol before being diluted in aqueous buffer.[5]

-

Create Serial Dilutions: Prepare a series of dilutions from your stock solution directly in the microplate wells. A good range to test is from 100 µM down to ~1.5 µM.

-

Add Assay Buffer: Add the same assay buffer you use in your experiment to bring all wells to the final reaction volume.

-

Include a Blank: Use a well containing only the assay buffer as your blank.

-

Read Absorbance: Measure the absorbance at 405 nm.

Expected Outcome: You should see a linear relationship between pNA concentration and absorbance. If you do not get a clean, linear curve, there is an issue with your buffer, your pNA standard, or your plate reader. You must solve this before proceeding.

| Concentration (µM) | Expected Absorbance (AU) at 405 nm |

| 100 | ~0.9 - 1.2 |

| 50 | ~0.45 - 0.6 |

| 25 | ~0.22 - 0.3 |

| 12.5 | ~0.11 - 0.15 |

| 6.25 | ~0.05 - 0.07 |

| 0 (Blank) | < 0.05 |

| Note: These values are illustrative. The exact molar absorptivity of pNA depends on the buffer composition.[7] |

Q2: My pNA standard curve looks great, but my enzymatic reaction still yields no signal. What's next?

With the detection system validated, we can now confidently investigate the biochemical components of the reaction: the enzyme, the substrate, and the reaction environment.

Possibility A: Inactive or Inhibited Enzyme

The Cause: Enzymes are sensitive biological molecules. Improper storage, handling, or the presence of inhibitors can lead to a complete loss of activity. DPP-IV is a serine protease, and its activity is dependent on a catalytic triad of amino acids (Ser-Asp-His).[12]

Troubleshooting Actions:

-

Storage and Handling: Confirm that your enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not been subjected to multiple freeze-thaw cycles.[13] Always keep the enzyme on ice when in use.

-

Use a Positive Control: If you are testing unknown samples (like serum or cell lysates), you must include a positive control, such as purified recombinant DPP-IV, to ensure the assay is working.[14]

-

Check for Inhibitors: Many common lab reagents can inhibit enzyme activity. Sodium azide, for instance, is a common preservative that can inhibit some enzymes.[8] If you are testing purified compounds, they may be acting as potent inhibitors.

-

Enzyme Concentration: It's possible the enzyme concentration in your sample is simply too low to detect. Try running a more concentrated sample or increasing the amount of sample per well.[14]

Possibility B: Degraded or Incorrectly Prepared Substrate

The Cause: The H-Ala-Pro-pNA substrate is a peptide and can degrade over time, especially if not stored correctly.[][15] Hydrolysis due to improper storage (e.g., in a non-anhydrous solvent or at room temperature for extended periods) will lead to a high background signal and a reduced concentration of usable substrate.

Troubleshooting Actions:

-

Storage: The substrate should be stored desiccated at -20°C.[16]

-

Fresh Preparation: Prepare the substrate solution fresh before each experiment.[14] Do not store it in aqueous buffer for long periods.

-

Solubility: Ensure the substrate is fully dissolved. The hydrochloride salt form is often used to improve solubility in aqueous buffers.[4][][18]

-

Substrate Concentration: The substrate concentration should be at or above the Michaelis constant (Kₘ) for the enzyme to ensure the reaction rate is not limited by substrate availability. For DPP-IV, the Kₘ for similar substrates is in the range of 0.66 mM to 1 mM.[1] If the concentration is too low, the reaction will be slow, yielding a weak signal.

Q3: I see a signal, but it's very weak and doesn't increase much over time. How can I optimize the reaction?

A weak signal suggests the reaction is occurring, but it is suboptimal. This is a classic case for optimizing assay conditions to favor enzyme activity.

Key Assay Parameters for Optimization

| Parameter | Typical Range | Rationale & Expert Insight |

| pH | 7.4 - 8.7 | DPP-IV exhibits optimal activity in a slightly alkaline environment.[1] At pH 7.0, activity can drop to less than 50% of its maximum. Ensure your buffer is fresh and its pH is correctly calibrated. |

| Temperature | 37°C | Most mammalian enzymes, including DPP-IV, have a temperature optimum around 37°C.[12][19] Running the assay at room temperature will significantly slow the reaction rate. Ensure your incubator or plate reader's heating function is accurate. |

| Incubation Time | 10 - 60 min | A weak signal may simply mean the reaction hasn't had enough time to generate a sufficient amount of product.[8][20] Try extending the incubation time. You can take kinetic readings every 5-10 minutes to find the linear range of the reaction. |

Troubleshooting Protocol: Assay Optimization

-

Verify Buffer pH: Use a calibrated pH meter to check the pH of your assay buffer. Do not rely on the label of an old stock solution.

-

Pre-warm Reagents: Ensure all reagents (buffer, substrate, and samples) are pre-warmed to the reaction temperature (e.g., 37°C) before mixing to avoid a temperature lag at the start of the reaction.[8][14]

-

Perform a Time-Course Experiment: Set up your reaction and measure the absorbance at multiple time points (e.g., 0, 10, 20, 30, 45, and 60 minutes). This will reveal if the reaction is proceeding slowly and help you determine the optimal endpoint.

-

Perform an Enzyme Titration: If the signal remains low even after optimizing time and temperature, your enzyme concentration may be the limiting factor. Test a series of dilutions of your enzyme source (e.g., purified enzyme or biological sample) to find a concentration that gives a robust signal within the linear range of the assay.

By systematically validating each component—from the plate reader to the enzyme kinetics—you can effectively diagnose and resolve the root cause of low absorbance readings, ensuring your H-Ala-Pro-pNA assay produces accurate and reproducible data.

References

-

Rockland Immunochemicals. ELISA Kit Troubleshooting. Available from: [Link]

-

Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

-

PubMed. Solution composition dependent variation in extinction coefficients for p-nitroaniline. Available from: [Link]

-

DORAS | DCU Research Repository. Solvent and Thermal Stability, and pH Kinetics, of Proline-specific Dipeptidyl Peptidase IV-like Enzyme from Bovine Serum. Available from: [Link]

-

Bitesize Bio. Troubleshooting a Faulty ELISA. Available from: [Link]

-

Antozyme. Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Available from: [Link]

-

ThaiScience. Preparation of Poly(Aniline-co-p-Nitro Aniline) by Spin-Coating and Study of the Effect of Thickness on Energy Gap. Available from: [Link]

-

ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. Available from: [Link]

-

SSRN. Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available from: [Link]

-

ResearchGate. (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available from: [Link]

-

American Physiological Society. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link]

-

ResearchGate. Enzyme activity kinetics and long-term outcome. Available from: [Link]

-

Tulip Diagnostics. ELISA AND TROUBLESHOOTING TIPS. Available from: [Link]

-

Stack Exchange. UV-Vis Absorbance against wavelength graph for finding max wavelength. Available from: [Link]

-

PubMed. Pitfalls and other issues with the MTT assay. Available from: [Link]

-

Taylor & Francis Online. Reactions Between Dipeptidyl Peptidase Iv and Diacyl Hydroxylamines: Mechanistic Investigations. Available from: [Link]

-

Quest Journals. Clinical importance of control in colorimetric estimation of enzymes. Available from: [Link]

-

Elabscience. Elabscience® Human DPP4(Dipeptidyl Peptidase Ⅳ ) ELISA Kit. Available from: [Link]

-

SciSpace. Dipeptidyl Peptidase IV from Human Serum: Purification, Characterization, and N-Terminal Amino Acid Sequence. Available from: [Link]

-

PMC. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Available from: [Link]

-

ResearchGate. Clinical importance of control in colorimetric estimation of enzymes. Available from: [Link]

-

PMC. Characterization of Novel Dipeptidyl Peptidase-IV Inhibitory Peptides from Soft-Shelled Turtle Yolk Hydrolysate Using Orthogonal Bioassay-Guided Fractionations Coupled with In Vitro and In Silico Study. Available from: [Link]

-

Scribd. Dipeptidyl Peptidase IV DPP4 Activity Assay Protocol Book v6b Ab204722. Available from: [Link]

-

Tulip Diagnostics. ELISA - Troubleshooting Aspects. Available from: [Link]

-

ARP. ELISA troubleshooting tips – Poor standard curve. Available from: [Link]

Sources

- 1. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 2. Characterization of Novel Dipeptidyl Peptidase-IV Inhibitory Peptides from Soft-Shelled Turtle Yolk Hydrolysate Using Orthogonal Bioassay-Guided Fractionations Coupled with In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. arp1.com [arp1.com]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. iacld.com [iacld.com]

- 15. chemimpex.com [chemimpex.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 18. H-Ala-Pro-pNA HCl | CAS 65022-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. file.elabscience.com [file.elabscience.com]

- 20. bitesizebio.com [bitesizebio.com]

Technical Support Center: H-Ala-Pro-pNA HCl Solubility & Reconstitution

[1]

Product: H-Ala-Pro-pNA HCl (Chromogenic Substrate for DPP-IV) CAS: 65022-17-5 Application: Kinetic determination of Dipeptidyl Peptidase IV (DPP-IV/CD26) and prolyl oligopeptidase activity.[]

The Solubility Paradox: Mechanism of Action

To troubleshoot solubility, one must understand the chemical tension within the molecule. H-Ala-Pro-pNA HCl exists as a hydrochloride salt , which typically confers water solubility.[] However, the p-nitroanilide (pNA) moiety is significantly hydrophobic and aromatic.[]

-

The Conflict: In pure water, the ionic interaction of the HCl salt dominates, allowing for moderate solubility. However, in assay buffers (often high ionic strength Tris or Phosphate), the "salting-out" effect can drive the hydrophobic pNA groups to aggregate, causing turbidity.[]

-

The Solution: The protocol below utilizes a co-solvent system . We use a polar aprotic solvent (DMSO) to solvate the hydrophobic core, followed by a controlled dilution into the aqueous buffer to maintain the ionic shell.

Troubleshooting Guide (Q&A)

Q1: I dissolved the powder directly in my assay buffer (Tris-HCl, pH 8.0), but it turned cloudy. Why? A: This is a classic "salting-out" event. The high ionic strength of the buffer suppresses the solubility of the hydrophobic pNA group before it can fully disperse.

-

Fix: Never dissolve the powder directly in buffer. Prepare a concentrated stock in DMSO or Methanol first.

Q2: My stock solution has turned yellow before adding the enzyme. Is it still good? A: Likely not. Yellow color indicates free p-nitroaniline.[] At pH > 7.5, pNA substrates undergo spontaneous non-enzymatic hydrolysis .[]

-

Fix: Store stock solutions in slightly acidic conditions or pure organic solvent. Only mix with the high-pH assay buffer immediately (<10 mins) before the experiment.[]

Q3: Can I use Ethanol instead of DMSO?

A: Ethanol is volatile. In 96-well plate assays, ethanol evaporation can alter substrate concentration gradients, leading to kinetic errors (

Q4: The solution precipitates when I freeze it. Can I re-dissolve it? A: Yes. DMSO has a high freezing point (19°C).[] If the stock freezes, warm it to 37°C and vortex vigorously. Ensure it is completely clear before use.

Optimized Reconstitution Protocol

This protocol is designed for a standard kinetic assay requiring a final substrate concentration of 0.2 mM .

Step 1: Preparation of Stock Solution (20 mM)

-

Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[]

-

Method: Weigh the powder and add DMSO to achieve 20 mM.

-

Calculation: Molecular Weight ≈ 342.8 g/mol .[][2]

-

Example: Dissolve 6.85 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for 3-6 months.

Step 2: Preparation of Working Solution (2 mM)

-

Timing: Prepare immediately before the assay.

-

Diluent: 10% DMSO in ddH₂O (NOT Buffer yet).

-

Method: Dilute the 20 mM Stock 1:10.

-

Why? This intermediate step prevents "shock precipitation" when adding the highly concentrated hydrophobic stock to the salt-rich buffer.[]

-

Step 3: Assay Reaction Setup

-

Final Dilution: Add the Working Solution to your Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) in the well/cuvette.

-

Ratio: 1:10 dilution (e.g., 10 µL Working Sol + 90 µL Buffer/Enzyme mix).[]

-

Final Concentrations: 0.2 mM Substrate, 1% DMSO.

Visual Workflow (Process Diagram)

Caption: Step-by-step solubilization workflow preventing precipitation shocks.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Suitability | Notes |

| Water (ddH₂O) | Low/Slow | Poor | Risk of slow dissolution; unstable stock.[] |

| PBS / Tris Buffer | Very Low | Do Not Use | High salt causes immediate turbidity (salting out).[] |

| DMSO (Anhydrous) | High | Excellent | Recommended for >10 mM stocks.[] Keep final assay conc <2%. |

| Methanol | High | Good | Good alternative if enzyme is DMSO-sensitive; evaporation risk.[] |

| DMF | High | Moderate | Good solubility, but often more toxic to enzymes than DMSO.[] |

References

-

Bachem. (n.d.).[] H-Ala-Pro-pNA HCl Product Datasheet. Retrieved from []

-

Sigma-Aldrich. (2022).[] DPP4 Activity Assay Kit Technical Bulletin. Retrieved from []

-

Nongonierma, A. B., & FitzGerald, R. J. (2013).[] Dipeptidyl peptidase IV inhibitory properties of a whey protein hydrolysate. Food Chemistry. Retrieved from

-

Penaforte-Saboia, J. G., et al. (2021).[][3] Emerging Roles of Dipeptidyl Peptidase-4 Inhibitors. Diabetes, Metabolic Syndrome and Obesity. Retrieved from []

-

ResearchGate Discussion. (2017). Solubility of pNA substrates in DMSO vs Water. Retrieved from

Technical Support Center: Chromogenic DPP-IV Assay Optimization

Introduction: The Signal-to-Noise Battlefield

Welcome to the technical support hub. If you are running a chromogenic DPP-IV (Dipeptidyl Peptidase-4) assay, you are likely using a substrate like Gly-Pro-pNA .[1][2][3] The principle is elegant: DPP-IV cleaves the dipeptide, releasing p-nitroaniline (pNA), which turns the solution yellow. You measure this accumulation at 405 nm .[4]

However, 405 nm is a "crowded" wavelength. It is the playground of hemoglobin, turbidity, and many small-molecule inhibitors. High background noise here isn't just an annoyance; it compresses your dynamic range and ruins your Z-prime (

This guide moves beyond basic "wash your plate" advice. We will engineer out the noise using chemical kinetics and optical physics.

Module 1: The Matrix Effect (Biological Samples)

The Problem: You are testing plasma or serum, and your baseline absorbance (

Troubleshooting Protocol: The "Kinetic Subtraction" Method

Do not rely on endpoint measurements for biological samples. Static background subtraction is insufficient because it fails to account for temporal drift in turbid samples.

Step-by-Step Workflow:

-

Sample Clarification:

-

Centrifuge thawed plasma/serum at 10,000 x g for 10 minutes at 4°C.

-

Why? This pellets lipid aggregates and cellular debris that cause light scattering.

-

-

The Kinetic Read:

-

Data Processing:

-

Calculate the Slope (

) (mOD/min) from the linear portion of the curve (typically minutes 5–15). -

Logic: Hemoglobin absorbance is static (constant). Enzymatic pNA production is dynamic (increasing). By measuring the rate of change (slope), you mathematically eliminate the static hemoglobin signal.

-

Visualizing the Interference:

Figure 1: Kinetic measurements isolate the enzymatic rate, effectively filtering out the static background noise caused by hemoglobin interference.

Module 2: Reagent Instability (Spontaneous Hydrolysis)

The Problem: Your "No Enzyme Control" (NEC) wells show increasing absorbance over time. The Cause: Spontaneous Hydrolysis of Gly-Pro-pNA. Chromogenic substrates are ester/amide bonds. At basic pH (>8.0), water molecules can attack this bond without any enzyme present, releasing pNA. This creates a "creeping" background that ruins assay sensitivity.

FAQ: Substrate Handling

Q: Can I freeze my working substrate solution? A: No. Repeated freeze-thaw cycles accelerate hydrolysis.

-

Correct Protocol: Store the stock solution (e.g., 100 mM in DMSO) at -20°C. Only dilute into the Assay Buffer immediately before use.

Q: What is the optimal pH to minimize this? A: DPP-IV is active between pH 7.4 and 8.[2]7. However, spontaneous hydrolysis spikes above pH 8.0.

-